1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone
Overview
Description
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
The synthesis of 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-chloro-4-fluoro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can result in the replacement of the halogen atoms with the nucleophile.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules through various functional group transformations.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)ethanone: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Chloro-2-fluorophenyl)ethanone: The position of the chloro and fluoro substituents is different, potentially leading to variations in chemical behavior and applications.
1-(5-Chloro-2-methoxyphenyl)ethanone: Lacks the fluoro substituent, which may influence its chemical properties and interactions.
Properties
IUPAC Name |
1-(5-chloro-4-fluoro-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFZXCIMPRVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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